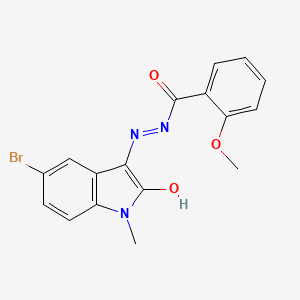![molecular formula C21H19N5O2 B6107139 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6107139.png)
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential to treat cancer. This compound has been shown to specifically target and inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in many types of cancer.
Mécanisme D'action
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone binds to the ATP-binding site of EGFR and prevents its activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This mechanism is different from other EGFR inhibitors, such as gefitinib and erlotinib, which bind to the kinase domain of the receptor.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells that carry EGFR mutations, while sparing normal cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its specificity for EGFR and its mutant variants, which allows for more precise targeting of cancer cells. However, one limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another area of interest is the investigation of this compound's potential to treat other types of cancer, such as pancreatic cancer and head and neck cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone involves a multi-step process that begins with the reaction of 2-amino-4(3H)-pyrimidinone with 8-ethoxy-4-methyl-2-quinazolinamine to form the intermediate compound. This is followed by a series of reactions that ultimately lead to the formation of this compound.
Applications De Recherche Scientifique
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors that are driven by EGFR mutations. It has been shown to be particularly effective in treating non-small cell lung cancer (NSCLC) that carries the T790M mutation, which is resistant to current EGFR inhibitors. This compound has also been shown to be effective in treating colorectal cancer and glioblastoma.
Propriétés
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-28-17-11-7-10-15-13(2)22-20(25-19(15)17)26-21-23-16(12-18(27)24-21)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZTMLZRNNUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6107083.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B6107091.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)
![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B6107101.png)
![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)

![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)

![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)